molecular formula C35H45N7O8S B8817177 Dabigatran Etexilate Mesylate

Dabigatran Etexilate Mesylate

Número de catálogo: B8817177
Peso molecular: 723.8 g/mol
Clave InChI: XETBXHPXHHOLOE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de dabigatran etexilate mesylate involucra múltiples pasos. Un método incluye la condensación de 4-aminobenzamida o su sal con cloroformiato de hexilo para obtener N-n-hexil-4-aminobenzamida-carbamato. Este intermedio se hace reaccionar posteriormente con R1CH2COOH para producir ácido 2-(4-(N’-(n-hexil formato)amidino)anilina)acético . Otro método involucra el uso de un nuevo sintón, N-hexil-4-nitrofenil carbonato, que simplifica el proceso y reduce las impurezas .

Métodos de Producción Industrial: La producción industrial de this compound se centra en optimizar el rendimiento y la pureza. El proceso involucra la preparación de intermediarios cristalinos, que luego se convierten al producto final a través de condiciones de reacción controladas . El uso de intermediarios cristalinos asegura la consistencia y la calidad en la producción a gran escala .

Aplicaciones Científicas De Investigación

Pharmacological Profile

Dabigatran etexilate is a prodrug that is converted into its active form, dabigatran, in the body. It works by directly inhibiting thrombin, a key enzyme in the coagulation cascade, thereby preventing the conversion of fibrinogen to fibrin and impairing blood clot formation .

Key Indications:

  • Non-valvular Atrial Fibrillation: Reduces the risk of stroke and systemic embolism .
  • Venous Thromboembolism (VTE): Treatment and prevention of deep vein thrombosis (DVT) and pulmonary embolism (PE) in adults and pediatric patients .
  • Surgical Prophylaxis: Prevents DVT and PE in patients undergoing hip replacement surgery .

Clinical Applications

Dabigatran etexilate has been extensively studied for its effectiveness in various clinical settings:

  • Atrial Fibrillation: A significant body of research indicates that dabigatran reduces the incidence of stroke in patients with non-valvular atrial fibrillation. A retrospective cohort study showed that dabigatran was associated with a higher risk of major bleeding compared to warfarin but had a lower risk of intracranial hemorrhage .
  • Venous Thromboembolism: In pediatric populations, dabigatran etexilate is indicated for treating VTE after at least five days of parenteral anticoagulation. Studies have demonstrated its efficacy in preventing recurrent VTE in children aged 8-18 years .
  • Formulation Studies: Recent evaluations of different formulations of this compound have shown that optimized formulations can enhance drug solubility and bioavailability, which is crucial for effective treatment outcomes .

Case Studies

Several case studies provide insights into the practical applications and outcomes associated with dabigatran etexilate:

  • Case Study on Efficacy: A study comparing an optimized formulation of this compound with the original formulation demonstrated comparable dissolution profiles, indicating that the new formulation could maintain therapeutic levels effectively over time .
  • Safety Profile Analysis: A retrospective analysis involving Medicare beneficiaries highlighted that while dabigatran users experienced a higher overall bleeding risk compared to those on warfarin, it was particularly concerning for patients with chronic kidney disease or those aged 75 years or older .

Comparative Efficacy

A summary table comparing this compound with other anticoagulants like warfarin is provided below:

FeatureThis compoundWarfarin
MechanismDirect thrombin inhibitorVitamin K antagonist
Onset of ActionRapid (2-4 hours)Slow (days)
MonitoringNot requiredINR monitoring required
Major Bleeding RiskHigher riskLower risk
Gastrointestinal Bleeding RiskHigher riskLower risk
ContraindicationsMechanical prosthetic heart valvesMany drug interactions

Comparación Con Compuestos Similares

Propiedades

IUPAC Name

ethyl 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H41N7O5.CH4O3S/c1-4-6-7-10-21-46-34(44)39-32(35)24-12-15-26(16-13-24)37-23-30-38-27-22-25(14-17-28(27)40(30)3)33(43)41(20-18-31(42)45-5-2)29-11-8-9-19-36-29;1-5(2,3)4/h8-9,11-17,19,22,37H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,39,44);1H3,(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETBXHPXHHOLOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4.CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H45N7O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

723.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872728-81-9
Record name Dabigatran etexilate mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872728-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dabigatran etexilate mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872728819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-(2-(((4-(N-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate methanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DABIGATRAN ETEXILATE MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC7NUW5IIT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

100 g (0.16 mol) of the compound (6B) are dissolved in 890 ml acetone with heating and combined with a solution of 15 g (0.16 mol) methanesulphonic acid in 200 ml acetone. The solution is filtered and after the addition of 77 ml acetone cooled to approx. 20° C. The precipitated product is isolated and washed with acetone.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
890 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dabigatran Etexilate Mesylate
Reactant of Route 2
Reactant of Route 2
Dabigatran Etexilate Mesylate
Reactant of Route 3
Reactant of Route 3
Dabigatran Etexilate Mesylate
Reactant of Route 4
Reactant of Route 4
Dabigatran Etexilate Mesylate
Reactant of Route 5
Reactant of Route 5
Dabigatran Etexilate Mesylate
Reactant of Route 6
Reactant of Route 6
Dabigatran Etexilate Mesylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.